molecular formula C17H15N3O B129456 4'-Ethoxy-2,2':6',2''-terpyridine CAS No. 145533-40-0

4'-Ethoxy-2,2':6',2''-terpyridine

Cat. No. B129456
M. Wt: 277.32 g/mol
InChI Key: URIBOHWQXVEZQF-UHFFFAOYSA-N
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Description

4’-Ethoxy-2,2’:6’,2’'-terpyridine is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .


Synthesis Analysis

Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal . The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide gives C5H4NCOCH=C(SMe)2 . Condensation of this species with 2-acetylpyridine forms the related 1,5-diketone, which condenses with ammonium acetate to form a terpyridine . Treatment of this derivative with Raney nickel removes the thioether group .


Molecular Structure Analysis

The molecular formula of 4’-Ethoxy-2,2’:6’,2’'-terpyridine is C17H15N3O . Its molecular weight is 277.32 . Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings .


Chemical Reactions Analysis

Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral . Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .


Physical And Chemical Properties Analysis

Terpyridine is a white solid that is soluble in most organic solvents . It has a melting point of 88 °C (190 °F; 361 K) and a boiling point of 370 °C (698 °F; 643 K) .

Scientific Research Applications

  • Synthesis and Complex Formation : 4'-Ethoxy-2,2':6',2''-terpyridine is used in the synthesis of functionalized 2,2':6',2''-terpyridines with various substitutions, which are essential for creating complex compounds with unique properties. For instance, the synthesis of these terpyridines has been achieved through reactions with electrophiles, leading to modifications with different functionalities like cyanopropoxy and allyloxy. These reactions are pivotal for creating new functional materials based on polymerizable bis-terpyridyl metal-ion complexes (Andres, Hofmeier, Bas Lohmeijer, & Schubert, 2003).

  • Photophysical Properties and Photocatalysis : 4'-Ethoxy-2,2':6',2''-terpyridine derivatives are studied for their photophysical properties and potential in photocatalytic applications. The introduction of ethynyl phenyl moieties to the 4-position of the tpy ligand has been shown not to affect the ability of complexes to photocatalyse certain reactions, like the oxidation of 4-methoxybenzyl alcohol. This application is crucial in the field of photochemistry and solar energy conversion (Davidson et al., 2015).

  • Metal Complexes and Their Applications : The synthesis of metal complexes using 4'-Ethoxy-2,2':6',2''-terpyridine and its derivatives plays a significant role in the development of new materials with unique electrochemical and photophysical properties. Studies have shown the formation of Ruthenium(II) complexes with novel 4'-ethoxy-2,2':6',2''-terpyridines, which have been investigated for their chemical and electrochemical properties. These complexes have broad implications in areas like sensor technology and molecular electronics (Fallahpour, Neuburger, & Zehnder, 1999).

  • Supramolecular Chemistry and Intermolecular Interactions : In supramolecular chemistry, 4'-Ethoxy-2,2':6',2''-terpyridine derivatives have been used to explore intermolecular interactions, such as C–H···π and π–π stacking, which are pivotal in forming supramolecular assemblies. This application is essential for the design and synthesis of new molecular materials and nanotechnology applications (Tripathi, Hossain, Seth, & Mukhopadhyay, 2021).

Future Directions

There has been increased interest in the use of ditopic 4,2′:6′,4′′-tpy ligands as linkers in coordination polymers and 2D-networks . Functionalization in the 4′-position of 4,2′:6′,4′′-tpy is synthetically straightforward, giving access to a large suite of building blocks . Less well explored is the coordination chemistry of 3,2′:6′,3′′-tpy ligands which exhibit greater conformational flexibility than 4,2′:6′,4′′-tpy . One approach to making the transition from 2D- to 3D-networks is to utilize tetratopic bis(4,2′:6′,4′′-tpy) and bis(3,2′:6′,3′′-tpy) ligands which act as 4-connecting nodes .

properties

IUPAC Name

4-ethoxy-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-21-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBOHWQXVEZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Ethoxy-2,2':6',2''-terpyridine

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 900 mg (3.4 mmol) of 4′-chloro-[2,2′;6′,2″]terpyridine are added to 15 ml of a 0.7M ethanolic sodium ethanolate solution. The mixture is heated at reflux for 20 hours. The mixture is allowed to cool and 20 ml of water are added, and 4′-ethoxy-[2,2′;6′,2″]terpyridine is filtered off in the form of a white solid. 1H-NMR (360 MHz, DMSO-d6): 1.40 (t, 3H, 6.8 Hz); 4.28 (q, 2H, 6.8 Hz); 7.42-7.53 (m, 2H); 7.93 (s, 2H); 7.95-8.02 (m, 2H); 8.58 (d, 2H, J=8.1 Hz); 8.69 (d, 2H, J=4 Hz).
Quantity
900 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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